(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
4-(5-BROMO-2-METHOXYPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. . This compound, with its unique structural features, has garnered interest for its potential pharmacological properties.
Preparation Methods
The synthesis of 4-(5-BROMO-2-METHOXYPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like tetrahydrofuran can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using reagents like sodium azide or organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: Its interactions with biological systems are of interest for developing new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2-METHOXYPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Known for its anti-malarial properties.
Camptothecin: Used in cancer treatment.
Mepacrine: Another anti-malarial agent. Compared to these compounds, 4-(5-BROMO-2-METHOXYPHENYL)-8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE may offer unique advantages in terms of its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H17BrClNO |
---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H17BrClNO/c1-23-18-8-5-11(20)9-16(18)19-14-4-2-3-13(14)15-10-12(21)6-7-17(15)22-19/h2-3,5-10,13-14,19,22H,4H2,1H3/t13-,14+,19-/m1/s1 |
InChI Key |
OETMSCHDQYEHFZ-BIENJYKASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)Cl |
Origin of Product |
United States |
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